6-Methylbenzofuran
Overview
Description
6-Methylbenzofuran is a chemical compound with the molecular formula C9H8O . It is a derivative of benzofuran, a heterocyclic compound found in many biologically active natural and synthetic compounds .
Synthesis Analysis
Benzofuran synthesis involves various methods such as metal-free cyclization of ortho-hydroxystilbenes, Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols, and reactions of calcium carbide with salicylaldehyde p-tosylhydrazones .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a furan ring with a methyl group attached to the 6th carbon of the benzofuran ring . The molecule is non-planar in nature .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 191.0±9.0 °C at 760 mmHg, and a flash point of 67.5±5.5 °C . It has a molar refractivity of 41.2±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 122.6±3.0 cm3 .Scientific Research Applications
Anticancer Therapeutic Potential
6-Methylbenzofuran derivatives have shown significant promise in the field of cancer therapy. The benzofuran scaffold is a key component in many biologically active natural and synthetic heterocycles, which have demonstrated extraordinary inhibitory potency against various human cancer cell lines . These compounds are being explored for their potential to serve as anticancer agents, with some showing better efficacy than existing reference anticancer drugs.
Anti-Hepatitis C Virus Activity
Benzofuran compounds, including those with a 6-methyl group, have been identified as having potent anti-viral properties, particularly against the hepatitis C virus (HCV) . The discovery of novel macrocyclic benzofuran compounds with anti-HCV activity suggests that these molecules could be developed into effective therapeutic drugs for treating HCV infections.
Antibacterial Applications
The structural motif of this compound is found in various natural products that exhibit strong antibacterial activities. These compounds are being studied for their potential use as antibacterial agents, which could lead to the development of new classes of antibiotics to combat resistant bacterial strains .
Antioxidative Properties
Benzofuran derivatives are known for their antioxidative capabilities. The presence of a 6-methyl group on the benzofuran ring could enhance these properties, making these compounds suitable for research into oxidative stress-related diseases and the development of antioxidative therapies .
Pro-Apoptotic Properties in Cancer Therapy
Some benzofuran derivatives, including those with a 6-methyl group, have been studied for their pro-apoptotic properties, which can induce programmed cell death in cancer cells. This application is particularly relevant in the development of targeted cancer therapies that aim to selectively eliminate cancerous cells without harming healthy tissue .
Synthesis of Complex Heterocycles
This compound serves as a building block in the synthesis of complex heterocyclic compounds. These synthetic pathways are crucial for creating a variety of biologically active molecules that can be used in pharmaceuticals and other scientific applications .
Drug Development and Medicinal Chemistry
The benzofuran ring system, particularly with substituents like the 6-methyl group, is a common structural unit in many drugs and clinical drug candidates. The versatility of this structure allows for the development of a wide range of pharmacological activities, making it a valuable scaffold in medicinal chemistry .
Natural Product Synthesis
Benzofuran derivatives, including this compound, are widely distributed in higher plants and are the main source of some drugs and clinical drug candidates. The synthesis of these natural products and their analogs is an important area of research, with implications for drug discovery and the understanding of biological pathways .
Safety and Hazards
Future Directions
Research on natural products containing benzofuran, such as 6-Methylbenzofuran, has increased significantly in recent years . These compounds are being studied for their potential use in drug delivery systems, development of new analytical methods for detection and quantification, and understanding of their biological activities.
Relevant Papers Several papers have been published on the anticancer therapeutic potential of benzofuran scaffolds . These studies highlight the extraordinary inhibitory potency of benzofuran derivatives against a panel of human cancer cell lines. The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Mechanism of Action
Target of Action
Benzofuran and its derivatives, including 6-Methylbenzofuran, have been found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis . .
Mode of Action
It is known that the presence of certain groups at specific positions on the benzofuran nucleus can influence their biological activity . For instance, it has been suggested that to exhibit antibacterial activity, it is essential that benzofuran contains halogens, nitro, and hydroxyl groups at positions 4, 5, and 6 .
Biochemical Pathways
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that they may interact with multiple biochemical pathways.
Result of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that they may have a range of effects at the molecular and cellular level.
properties
IUPAC Name |
6-methyl-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-7-2-3-8-4-5-10-9(8)6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPSBOGQLOSHJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168891 | |
Record name | 6-Methylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17059-51-7 | |
Record name | 6-Methylbenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17059-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylbenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017059517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylbenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.369 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Methylbenzofuran | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ5DFQ2E3F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential antimicrobial applications of 6-methylbenzofuran derivatives?
A: Research suggests that certain derivatives of this compound, specifically 1-(this compound-2-yl)-3-arylpropenones and 1-(this compound-2-yl)-3-[4-(β-substitutedethoxy) phenyl]-propenones, exhibit promising antibacterial and antifungal activities. [] Further investigation into their mechanisms of action and efficacy against specific microbial strains is warranted.
Q2: Can you describe a synthetic route for 2-acetyl-6-methylbenzofuran, a key precursor to several this compound derivatives?
A: 2-Acetyl-6-methylbenzofuran can be synthesized via two distinct methods: a phase-transfer catalysis (PTC) approach and a conventional method employing acetone and potassium carbonate (K2CO3). [] The choice of method might influence yield and purity, requiring optimization for specific applications.
Q3: Has the crystal structure of any this compound derivatives been elucidated?
A: Yes, the crystal structure of 2-(this compound-3-ylmethyl)-5-morpholino-4- ylmethyl)-6-(4-chlorophenyl)-imidazo(2,1-b)(1,3,4)thiadiazole has been determined. [] This compound crystallizes in an orthorhombic system with a space group of P212121. The structural information obtained from such studies can be valuable for understanding structure-activity relationships and designing novel derivatives.
Q4: How does light exposure influence the nematicidal activity of certain this compound related compounds?
A: Studies indicate that the nematicidal activity of 2,3-dihydro-2-hydroxy-3-methylene-6-methylbenzofuran, a natural compound structurally similar to this compound, is significantly enhanced upon exposure to daylight, particularly near-ultraviolet light. [] This suggests a photoactivated mechanism of action against nematodes, potentially involving the generation of reactive oxygen species.
Q5: Can this compound derivatives be utilized in the synthesis of other biologically relevant molecules?
A: Yes, azidoquinones derived from this compound can be converted to methyl 3-substituted 6-methyl-4,7-dioxoindole-2-carboxylates, which are analogs of mitomycin, a potent antitumor agent. [] This highlights the versatility of this compound as a building block in organic synthesis.
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